molecular formula C6H7BrN2 B109546 5-Amino-3-bromo-2-methylpyridine CAS No. 186593-43-1

5-Amino-3-bromo-2-methylpyridine

Cat. No. B109546
M. Wt: 187.04 g/mol
InChI Key: UCLLYIVDXZGQSZ-UHFFFAOYSA-N
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Description

5-Amino-3-bromo-2-methylpyridine is an important intermediate in organic synthesis . It has many applications, such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice .


Synthesis Analysis

The synthesis of 5-Amino-3-bromo-2-methylpyridine can be achieved via the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids . This reaction is palladium-catalyzed and produces a series of novel pyridine derivatives in moderate to good yield .


Molecular Structure Analysis

The molecular formula of 5-Amino-3-bromo-2-methylpyridine is C6H7BrN2 . Its molecular weight is 187.037 . The IUPAC Standard InChI is InChI=1S/C6H7BrN2/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3, (H2,8,9) .


Chemical Reactions Analysis

The pKa value of 2-amino-5-bromo-3-methylpyridine was found to be 4.96 . The combination of 2-amino-5-bromo-3-methylpyridine and 2,4-dihydroxybenzoic acid results in the formation of salt .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-3-bromo-2-methylpyridine include a melting point of 88-95 °C . Its empirical formula is C6H7BrN2 and it has a molecular weight of 187.04 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 5-Amino-3-bromo-2-methylpyridine can be used in the synthesis of various pyridine-based derivatives. For instance, it can be involved in reactions to form N-[2-methyl-5(or 3)pyridyl]-o-nitroanilines and subsequently converted to amino derivatives (Peterson & Tolman, 1977).
  • The compound participates in amination reactions with potassium amide in liquid ammonia, leading to diaminopyridines or related compounds (Streef & Hertog, 2010).
  • It is used in palladium-catalyzed amination processes, which can efficiently yield chemoselective products like 5-amino-2-chloropyridine (Ji, Li & Bunnelle, 2003).

Chemical Synthesis and Analysis

  • 5-Amino-3-bromo-2-methylpyridine can be synthesized through various multistep processes, involving reactions with different chemical compounds. These processes can lead to the formation of novel pyridine-based molecules (Ahmad et al., 2017).
  • The compound is integral in the synthesis of ligands, particularly those suitable for complexation with lanthanide(III) cations (Charbonnière, Weibel & Ziessel, 2001).

Photoreactions and Electrocatalysis

  • It is involved in photoinduced amino-imino tautomerism, a process explored in matrix-isolation infrared spectroscopy and DFT calculation studies (Akai et al., 2006).
  • The compound is also applicable in electrocatalytic reactions, such as the carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquids (Feng et al., 2010).

Safety And Hazards

The safety data sheet for 5-Amino-3-bromo-2-methylpyridine indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

5-bromo-6-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-6(7)2-5(8)3-9-4/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLLYIVDXZGQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594049
Record name 5-Bromo-6-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-bromo-2-methylpyridine

CAS RN

186593-43-1
Record name 5-Bromo-6-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-3-bromo-2-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 3-bromo-2-methyl-5-nitropyridine (2.3 g, 10.5 mmol) in EtOH (20 mL) was added water (40 mL), NH4Cl (2.25 g, 42 mmol) and iron powder (2.94 g, 52.5 mmol). The mixture was stirred at 75° C. for 2 hours. After the reaction mixture was cooled to room temperature, it was filtered through a celite pad. Organic solvent was removed under reduced pressure, and it was extracted with CH2Cl2 (3×30 mL). The combined organic layer was dried over Na2SO4, and solvent was removed to give an off-white solid (1.52 g, 77%).
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.94 g
Type
catalyst
Reaction Step One
Name
Yield
77%

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